molecular formula C18H23N3 B12239681 2-(4-Cyclopentyl-piperazin-1-yl)-quinoline

2-(4-Cyclopentyl-piperazin-1-yl)-quinoline

Cat. No.: B12239681
M. Wt: 281.4 g/mol
InChI Key: JGCMOVVEQUHZRT-UHFFFAOYSA-N
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Description

2-(4-cyclopentylpiperazin-1-yl)quinoline is a heterocyclic compound that combines a quinoline core with a piperazine ring substituted with a cyclopentyl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclopentylpiperazin-1-yl)quinoline typically involves the reaction of quinoline derivatives with cyclopentylpiperazine. One common method is the nucleophilic substitution reaction where quinoline is reacted with 4-cyclopentylpiperazine in the presence of a base such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-cyclopentylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-cyclopentylpiperazin-1-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-cyclopentylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-cyclopentylpiperazin-1-yl)quinoline is unique due to the presence of the cyclopentyl group, which can influence its biological activity and chemical properties. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .

Properties

Molecular Formula

C18H23N3

Molecular Weight

281.4 g/mol

IUPAC Name

2-(4-cyclopentylpiperazin-1-yl)quinoline

InChI

InChI=1S/C18H23N3/c1-4-8-17-15(5-1)9-10-18(19-17)21-13-11-20(12-14-21)16-6-2-3-7-16/h1,4-5,8-10,16H,2-3,6-7,11-14H2

InChI Key

JGCMOVVEQUHZRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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